Cas no 85269-23-4 ((2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one)
![(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one structure](https://es.kuujia.com/scimg/cas/85269-23-4x500.png)
85269-23-4 structure
Nombre del producto:(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one Propiedades químicas y físicas
Nombre e identificación
-
- (2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α,7α-tetramethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone
- (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
- 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-4-(3-hydroxy-1-oxopropyl)-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-, (2S,3R,4R,4aS,5R,7R,8aS)-
- BETAENONE B
- (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
- 85269-23-4
- Q4897328
- CHEBI:145054
- C9873620HS
- DTXSID40234463
- (2S,3R,4R,4AS,5R,7R,8AS)-3-SEC-BUTYL-2,7-DIHYDROXY-4-(3-HYDROXYPROPANOYL)-2,4,5,7-TETRAMETHYLOCTAHYDRONAPHTHALEN-1(2H)-ONE
- SCHEMBL11136602
- NSC-376691
- NSC376691
- UNII-C9873620HS
-
- Renchi: InChI=1S/C21H36O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h12-14,16-17,22,25-26H,7-11H2,1-6H3/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1
- Clave inchi: PUZNAAVWFXQUDM-HBKHSIGZSA-N
- Sonrisas: CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO
Atributos calculados
- Calidad precisa: 368.256
- Masa isotópica única: 368.256
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 5
- Complejidad: 575
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 94.8Ų
Propiedades experimentales
- Denso: 1.09
- Punto de ebullición: 517.1°C at 760 mmHg
- Punto de inflamación: 280.6°C
- índice de refracción: 1.502
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one Literatura relevante
-
1. Biosynthesis of betaenone B, phytotoxin of Phoma betae Fr.Hideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Chem. Commun. 1984 814
-
2. Biosynthetic study of betaenone B: origin of the oxygen atoms and accumulation of a deoxygenated intermediate using P-450 inhibitorHideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Chem. Commun. 1988 600
-
3. Index pages
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4. Synthesis of (–)-probetaenone I: structural confirmation of biosynthetic precursor of betaenone BShokyo Miki,Yoshihiro Sato,Hiroyasu Tabuchi,Hideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Perkin Trans. 1 1990 1228
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5. Subject index, 1990
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